Indigoidine

Catalog No.
S600324
CAS No.
2435-59-8
M.F
C10H8N4O4
M. Wt
248.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indigoidine

CAS Number

2435-59-8

Product Name

Indigoidine

IUPAC Name

3-(5-amino-2-hydroxy-6-oxo-1H-pyridin-3-yl)-5-iminopyridine-2,6-dione

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C10H8N4O4/c11-5-1-3(7(15)13-9(5)17)4-2-6(12)10(18)14-8(4)16/h1-2,11H,12H2,(H,13,15,17)(H2,14,16,18)

InChI Key

YCZATMZTIWSFLZ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O

Synonyms

indigoidine

Canonical SMILES

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O

Description

Indigoidine is a member of the class of pyridone that is a dimeric blue pigment biosynthesised from L-glutamine. It has a role as a bacterial metabolite and a biological pigment. It is a pyridone, a ring assembly, a dicarboximide and an enamine. It derives from a L-glutamine.

Indigoidine is a natural blue pigment classified as a non-ribosomal peptide, primarily produced by various bacterial species, including Streptomyces lavendulae and Phaeobacter sp.. This compound is notable for its vibrant blue color and potential applications in diverse fields, such as dye production, pharmaceuticals, and organic electronics due to its semiconductor properties. Indigoidine's biosynthetic pathway involves the enzyme blue pigment synthetase A, which catalyzes the conversion of glutamine into indigoidine through a series of enzymatic reactions .

  • Adenylation: The enzyme blue pigment synthetase A activates glutamine through adenylation.
  • Thioesterification: A phosphopantetheinyl transferase facilitates the transfer of a coenzyme A-derived moiety to form a thioester intermediate.
  • Cyclization and Oxidation: The thioester undergoes cyclization and oxidation processes to yield indigoidine.

These reactions are highly dependent on the metabolic state of the producing organism, with efficient production occurring primarily during respiratory growth conditions .

Indigoidine exhibits several biological activities:

  • Antimicrobial Properties: It has been shown to inhibit the growth of various microbial pathogens, contributing to competitive surface colonization in marine environments .
  • Antioxidant Activity: Indigoidine demonstrates antioxidant properties, making it a candidate for applications in health and wellness products .
  • Semiconductor Properties: Its unique structural features allow it to function as an organic semiconductor, which is valuable in electronic applications .

Indigoidine can be synthesized through various methods:

  • Microbial Fermentation: This method utilizes genetically engineered microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Rhodosporidium toruloides to produce indigoidine from low-cost carbon sources like glucose or lignocellulosic hydrolysates. The highest reported titer achieved through fermentation is approximately 86.3 grams per liter .
  • Chemical Synthesis: Although less common due to environmental concerns, chemical synthesis routes can also produce indigoidine but often involve toxic precursors and hazardous byproducts .
  • Biochemical Pathway Engineering: Recent advancements involve engineering the biosynthetic pathways in microbial hosts to enhance production efficiency and scalability .

Indigoidine has a wide range of applications:

  • Dye Production: Its vibrant blue color makes it suitable for use as a dye in textiles and food products.
  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, indigoidine may be explored for therapeutic applications.
  • Organic Electronics: Its semiconductor properties enable its use in organic solar cells and other electronic devices .

Research on indigoidine's interactions focuses on its biosynthetic pathways and regulatory mechanisms. Studies indicate that the metabolic state of the producing organism significantly affects indigoidine synthesis. For instance, promoting respiratory conditions enhances production efficiency in engineered strains of Saccharomyces cerevisiae and Escherichia coli. Additionally, understanding the interactions between indigoidine and other cellular metabolites can provide insights into optimizing production processes.

Indigoidine shares structural similarities with several other compounds, particularly within the class of non-ribosomal peptides. Here are some notable comparisons:

Compound NameSource OrganismUnique Features
IndigoVarious plantsTraditional dye with historical significance; not produced by bacteria.
DiketopyrrolopyrroleSyntheticKnown for its stability and use in organic electronics; lacks natural biosynthesis pathway.
LanthipeptidesVarious bacteriaKnown for their antimicrobial properties; different biosynthetic mechanisms compared to indigoidine.
ProdigiosinSerratia marcescensExhibits red pigmentation; possesses anticancer properties but different structural characteristics.

Indigoidine's uniqueness lies in its dual role as both a pigment and an organic semiconductor, along with its efficient biosynthetic pathways that allow for sustainable production methods compared to traditional synthetic dyes .

Indigoidine, a blue bis-indole pigment, was first documented in 1893 by Otto Voges during his investigation of Bacillus indigoferus (later reclassified as Vogesella indigofera) . The bacterium’s ability to secrete a persistent blue pigment into aqueous environments sparked early interest, though its chemical structure remained elusive for decades. In the 1960s, Nobel laureate Richard Kuhn and colleagues resolved indigoidine’s molecular architecture as 5,5'-diamino-4,4'-dihydroxy-3,3'-diazadiphenoquinone-(2,2'), confirming its dimeric nature derived from two cyclized L-glutamine molecules . This discovery aligned with biochemical studies showing that indigoidine synthetases, such as BpsA and IndC, catalyze the condensation of glutamine precursors into the pigmented product .

The pigment’s biosynthetic pathway remained obscure until genetic analyses in the 2000s identified non-ribosomal peptide synthetase (NRPS) clusters (bpsA, indC) in Streptomyces lavendulae, Erwinia chrysanthemi, and Phaeobacter spp. . These findings enabled heterologous production in engineered Escherichia coli and Corynebacterium glutamicum, achieving titers exceeding 80 g/L in bioreactors . Industrial applications emerged by 2025, with companies like Shreenika scaling fermentation processes for textile dye alternatives .

Significance in Bacterial Metabolism

Indigoidine serves multifaceted roles in bacterial physiology:

  • Antimicrobial Defense: In Phaeobacter sp. Y4I, indigoidine inhibits competitors like Vibrio fischeri during surface colonization, likely through redox-active properties that disrupt microbial membranes . Marine roseobacters leverage this trait to dominate biofilm niches, suppressing pathogens via indigoidine’s extracellular release .
  • Oxidative Stress Mitigation: Vogesella sp. EB produces indigoidine as a cryoprotectant in iron-rich Patagonian aquifers, where it scavenges reactive oxygen species (ROS) generated by Fe(II) oxidation . The pigment’s reduced leuco form (colorless) regenerates upon ROS exposure, enabling cyclic antioxidant activity .
  • Metabolic Byproduct Utilization: Indigoidine biosynthesis channels excess glutamine in Corynebacterium glutamicum, diverting nitrogen from central metabolism under high-glucose conditions . This aligns with flux analyses showing upregulated TCA cycle activity during pigment production .

Taxonomic Distribution Among Bacterial Species

Indigoidine production spans phylogenetically diverse taxa, primarily within the Proteobacteria and Actinobacteria (Table 1).

Table 1: Bacterial Genera Producing Indigoidine and Associated Habitats

GenusSpecies ExampleHabitatBiosynthetic Cluster
VogesellaV. indigoferaFreshwater sedimentsigiABCDE
StreptomycesS. lavendulaeSoilbpsA-indAB
DickeyaD. dadantiiPlant rhizosphereindABC
PhaeobacterP. inhibensMarine biofilmsigiBCDFE
ArthrobacterA. atrocyaneusAntarctic ice coresUncharacterized

Genomic surveys reveal conserved NRPS domains (Adenylation, Peptidyl Carrier Protein) across clusters, though regulatory elements vary. For instance, Erwinia chrysanthemi employs the PecS transcriptional repressor to suppress ind genes until environmental triggers (e.g., oxidative stress) induce expression . In contrast, Phaeobacter sp. Y4I uses quorum-sensing systems (PgaRI, PhaRI) to coordinate indigoidine production with biofilm maturation .

Structural and Biosynthetic Features of Indigoidine

Molecular Architecture and Physicochemical Properties

Indigoidine ($$C{10}H8N4O4$$; MW 248.19 g/mol) comprises two 5-amino-3H-pyridine-2,6-dione monomers linked via a quinoid bond . Its planar structure enables π-π stacking, yielding insoluble crystalline aggregates in aqueous media . The pigment exhibits pH-dependent solubility:

  • Acidic Conditions: Solubilizes in HCl (1M), forming a royal blue solution ($$\lambda_{\text{max}}$$ = 610 nm) .
  • Alkaline Conditions: Precipitates as a colloid, requiring surfactants for stabilization .

Spectroscopic analyses (NMR, FT-IR) confirm tautomerization between keto-enol forms, which influences redox activity .

Biosynthetic Pathways and Genetic Regulation

Indigoidine biosynthesis proceeds via two enzymatic steps:

  • Glutamine Cyclization: NRPS adenylation domains (e.g., BpsA, IndC) activate L-glutamine, forming aminoacyl-AMP intermediates. Thioesterification to carrier proteins precedes cyclization into 3H-pyridine-2,6-dione .
  • Dimerization and Oxidation: Oxidase domains (e.g., IndB) catalyze C–N coupling of two monomers, followed by FMN-dependent oxidation to the blue quinoid state .

In Streptomyces chromofuscus, the Sc-indABC cluster achieves titers of 2.78 g/L in E. coli via glutamine feeding . Metabolic engineering in Rhodosporidium toruloides further enhanced yields to 86.3 g/L using lignocellulosic feedstocks, underscoring industrial potential .

Ecological and Industrial Implications

Roles in Microbial Competition

Indigoidine’s antimicrobial properties are concentration-dependent:

  • Low Concentrations (≤1 mM): Disrupts Candida albicans hyphal growth by chelating intracellular iron .
  • High Concentrations (≥5 mM): Generates ROS via redox cycling, damaging DNA and lipids in Staphylococcus aureus .

Marine Phaeobacter strains deploy indigoidine to exclude Vibrio spp. from algal surfaces, illustrating its ecological role in niche protection .

Sustainable Dye Production

Textile trials confirm indigoidine’s viability as a denim dye, with colorfastness comparable to synthetic indigo . Engineered Pseudomonas putida systems achieve 25 g/L titers in minimal media, reducing production costs by 60% versus plant-derived indigo .

XLogP3

-1.9

Wikipedia

Indigoidine

Dates

Modify: 2024-02-18

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